molecular formula C28H26ClN3O B4730058 2-(4-chlorophenyl)-4-{[4-(2,3-dimethylphenyl)-1-piperazinyl]carbonyl}quinoline

2-(4-chlorophenyl)-4-{[4-(2,3-dimethylphenyl)-1-piperazinyl]carbonyl}quinoline

Cat. No. B4730058
M. Wt: 456.0 g/mol
InChI Key: GHMQTGFCHITGHE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-chlorophenyl)-4-{[4-(2,3-dimethylphenyl)-1-piperazinyl]carbonyl}quinoline, commonly known as CQ, is a synthetic compound that belongs to the quinoline family. CQ has been widely studied for its potential use as an anti-malarial drug, as well as for its other pharmacological properties.

Mechanism of Action

CQ exerts its pharmacological effects by inhibiting the heme detoxification pathway in the malaria parasite. This leads to the accumulation of toxic heme, which ultimately results in the death of the parasite. Additionally, CQ has been shown to have anti-inflammatory and immunomodulatory effects, which are believed to be mediated through the inhibition of lysosomal function and the modulation of immune cell signaling pathways.
Biochemical and Physiological Effects:
CQ has been shown to have a variety of biochemical and physiological effects, including the inhibition of lysosomal function, the modulation of immune cell signaling pathways, and the inhibition of heme detoxification in the malaria parasite. Additionally, CQ has been shown to have anti-inflammatory and immunomodulatory effects, which are believed to be mediated through the modulation of immune cell function.

Advantages and Limitations for Lab Experiments

CQ has several advantages for use in lab experiments, including its well-established synthesis method, its known pharmacological properties, and its potential for use in the treatment of a variety of diseases. However, there are also some limitations to its use, including its potential toxicity, its limited solubility in aqueous solutions, and its potential for off-target effects.

Future Directions

There are several future directions for research on CQ, including the development of more efficient synthesis methods, the identification of new pharmacological targets, and the investigation of its potential use in the treatment of a variety of diseases. Additionally, there is a need for further studies to elucidate the mechanisms underlying its pharmacological effects, as well as to investigate its potential for use in combination with other drugs. Overall, CQ holds great promise for the development of new and effective treatments for a variety of diseases.

Scientific Research Applications

CQ has been extensively studied for its potential use as an anti-malarial drug. It has been shown to inhibit the growth of the malaria parasite by interfering with the heme detoxification pathway. Additionally, CQ has been investigated for its potential use in the treatment of other diseases, such as cancer, autoimmune disorders, and viral infections. CQ has been shown to have anti-inflammatory and immunomodulatory effects, making it a promising candidate for the treatment of these conditions.

properties

IUPAC Name

[2-(4-chlorophenyl)quinolin-4-yl]-[4-(2,3-dimethylphenyl)piperazin-1-yl]methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H26ClN3O/c1-19-6-5-9-27(20(19)2)31-14-16-32(17-15-31)28(33)24-18-26(21-10-12-22(29)13-11-21)30-25-8-4-3-7-23(24)25/h3-13,18H,14-17H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHMQTGFCHITGHE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)N2CCN(CC2)C(=O)C3=CC(=NC4=CC=CC=C43)C5=CC=C(C=C5)Cl)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H26ClN3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

456.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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